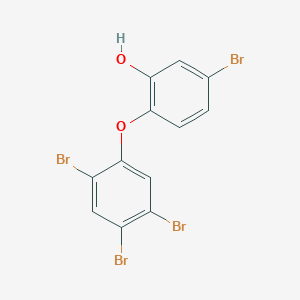
5-Bromo-2-(2,4,5-tribromophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,4,5-tribromophenoxy)phenol is a brominated phenol compound with the molecular formula C12H5Br4O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,4,5-tribromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a solvent like acetic acid and controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(2,4,5-tribromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of debrominated phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Applications De Recherche Scientifique
5-Bromo-2-(2,4,5-tribromophenoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2,4,5-tribromophenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentabromophenol: Another brominated phenol with similar properties but different bromination pattern.
Tetrabromobisphenol A: A widely used brominated flame retardant with structural similarities.
Polybrominated diphenyl ethers: A class of brominated compounds used as flame retardants.
Uniqueness
5-Bromo-2-(2,4,5-tribromophenoxy)phenol is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content and specific substitution positions make it valuable for certain applications where other brominated compounds may not be as effective.
Propriétés
Numéro CAS |
753012-27-0 |
|---|---|
Formule moléculaire |
C12H6Br4O2 |
Poids moléculaire |
501.79 g/mol |
Nom IUPAC |
5-bromo-2-(2,4,5-tribromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-2-11(10(17)3-6)18-12-5-8(15)7(14)4-9(12)16/h1-5,17H |
Clé InChI |
CQGQSKHTDGLAFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)O)OC2=CC(=C(C=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
phosphanium bromide](/img/structure/B14206789.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
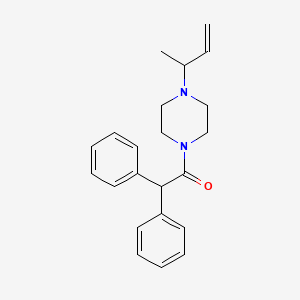
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
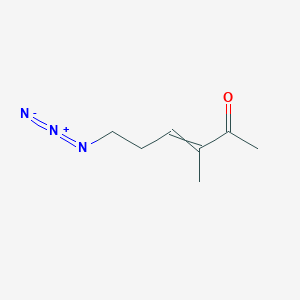
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)

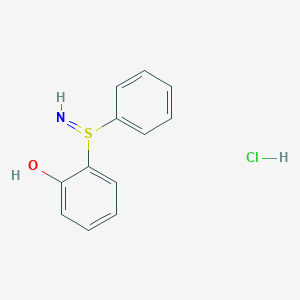
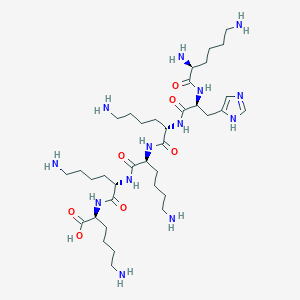

![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
